2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide
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Overview
Description
2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl compound with the morpholine ring.
Attachment of the Thiophen-2-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts and conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-4-carboxamide
Uniqueness
2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which can impart different pharmacokinetic and pharmacodynamic properties compared to its piperidine or pyrrolidine analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2S/c17-12-6-11(7-13(18)8-12)15-10-20(3-4-22-15)16(21)19-9-14-2-1-5-23-14/h1-2,5-8,15H,3-4,9-10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCWAEUSDOWMMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CS2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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